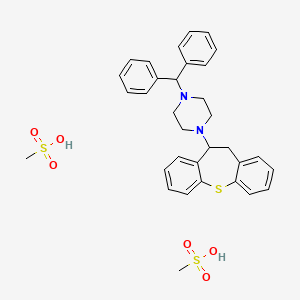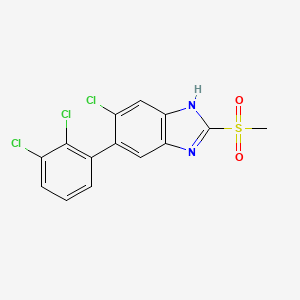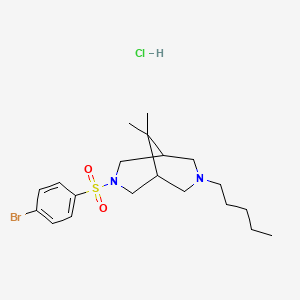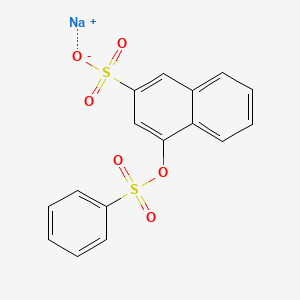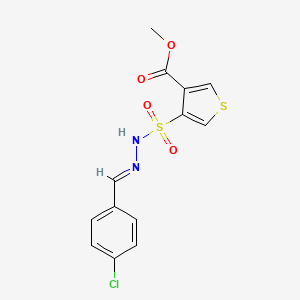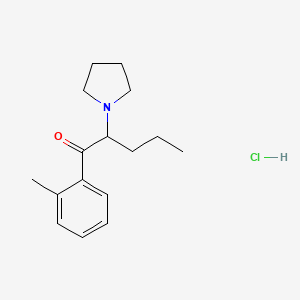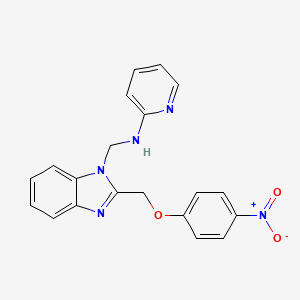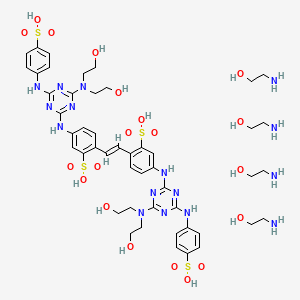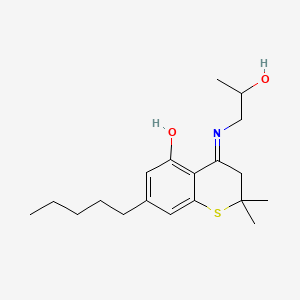
3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydroxyphenyl group, and an ethoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone typically involves multiple steps. One common method includes the reaction of 2-ethoxyaniline with formaldehyde and 4-hydroxybenzaldehyde in the presence of a base to form the intermediate Schiff base. This intermediate is then reacted with thioglycolic acid to form the final thiazolidinone compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The hydroxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The presence of the thiazolidinone ring and the hydroxyphenyl group plays a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinone derivatives: Compounds with similar thiazolidinone rings but different substituents.
Hydroxyphenyl derivatives: Compounds with hydroxyphenyl groups but different core structures.
Uniqueness
3-(((2-Ethoxyphenyl)amino)methyl)-5-((4-hydroxyphenyl)methylene)-2-thioxo-4-thiazolidinone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Propriétés
Numéro CAS |
89752-44-3 |
|---|---|
Formule moléculaire |
C19H18N2O3S2 |
Poids moléculaire |
386.5 g/mol |
Nom IUPAC |
(5E)-3-[(2-ethoxyanilino)methyl]-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-24-16-6-4-3-5-15(16)20-12-21-18(23)17(26-19(21)25)11-13-7-9-14(22)10-8-13/h3-11,20,22H,2,12H2,1H3/b17-11+ |
Clé InChI |
RKCVHDRACWFNSL-GZTJUZNOSA-N |
SMILES isomérique |
CCOC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S |
SMILES canonique |
CCOC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
